3,3'-((2-Hydroxyethyl)azanediyl)dipropionic acid

Description

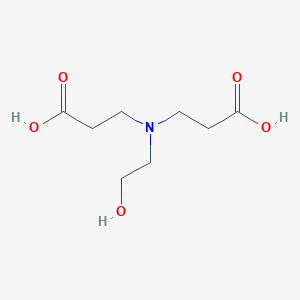

Molecular Formula: C₈H₁₅NO₅ Molecular Weight: 205.21 g/mol CAS No.: 54685-83-5 Structure: Features a central 2-hydroxyethyl-substituted azanediyl (NH) group flanked by two propionic acid moieties. Properties:

- Solubility: Polar solvents due to hydroxyl and carboxylic acid groups.

- Hazards: Harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- Applications: Potential use in pharmaceuticals or as a chelating agent, though specific applications require further research.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-carboxyethyl(2-hydroxyethyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c10-6-5-9(3-1-7(11)12)4-2-8(13)14/h10H,1-6H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINWUNFJHGRRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)O)CCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-((2-Hydroxyethyl)azanediyl)dipropionic acid typically involves the reaction of 2-aminoethanol with acrylonitrile, followed by hydrolysis. The reaction conditions include:

Step 1: Reaction of 2-aminoethanol with acrylonitrile in the presence of a base such as sodium hydroxide.

Step 2: Hydrolysis of the resulting nitrile intermediate using an acid such as hydrochloric acid to yield the final product.

Industrial Production Methods: In industrial settings, the production of 3,3’-((2-Hydroxyethyl)azanediyl)dipropionic acid may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are common to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of esters or amides.

Scientific Research Applications

3,3'-((2-Hydroxyethyl)azanediyl)dipropionic acid is a chemical compound with the CAS No. 54685-83-5 and a molecular weight of 205.21 . It has a combination of hydroxyethyl and propionic acid groups. The hydroxyethyl group provides sites for hydrogen bonding, enhancing its potential as a chelating agent, while the propionic acid groups contribute to its reactivity in chemical reactions, making it a versatile compound in synthetic applications.

Scientific Research Applications

This compound is used as a building block in organic synthesis and in the preparation of polymers and resins. It has been investigated for its potential as a chelating agent and studied for its role in enzyme inhibition. This compound has also been explored for potential use in drug delivery systems and evaluated for its therapeutic properties in treating certain diseases.

Chemistry

It is employed as a building block in organic synthesis for creating complex molecules. Also, it is utilized in the preparation of polymers and resins, contributing specific properties to these materials.

Biology

This compound is investigated for its chelating capabilities, which is the ability to bind metal ions. Additionally, it is studied for its effects on enzyme activity, potentially acting as an enzyme inhibitor.

Medicine

This compound is explored for its potential in delivering drugs to specific sites within the body. Furthermore, it is assessed for its therapeutic effects in the treatment of various diseases. It can also regulate biological zinc and can affect the concentration of zinc in microorganisms without toxic effects on living organisms .

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals. It is also applied in the formulation of coatings and adhesives, enhancing their performance.

Mechanism of Action

The mechanism of action of 3,3’-((2-Hydroxyethyl)azanediyl)dipropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the propionic acid groups can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the central bridging group, chalcogen substitutions, or aromatic linkers. Key differences include redox activity, solubility, and coordination properties.

Table 1: Structural and Functional Comparison

Biological Activity

3,3'-((2-Hydroxyethyl)azanediyl)dipropionic acid is an emerging compound in biochemical research, particularly noted for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₇H₁₄N₂O₄

- Molecular Weight : 174.19 g/mol

- IUPAC Name : 3,3'-((2-Hydroxyethyl)azanediyl)dipropanoic acid

- CAS Number : 120-79-6

This compound features a central azanediyl (or amine) group linked to two propionic acid moieties and a hydroxyethyl substituent, which may influence its solubility and biological interactions.

Preliminary studies suggest that this compound may interact with various biological targets due to its structural features. The presence of the hydroxyethyl group enhances hydrogen bonding capabilities, potentially increasing its affinity for biomolecules such as proteins and nucleic acids.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of specific bacterial strains. For instance, a study demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cancer cell lines have indicated that this compound may possess anticancer properties. The compound demonstrated selective toxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | >100 |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. Results confirmed its potential as a lead compound for developing new antibiotics .

- Anticancer Activity : Research conducted at a leading cancer research institute explored the apoptosis-inducing effects of the compound on MCF-7 cells. Flow cytometry analysis revealed significant increases in early apoptotic cells when treated with the compound, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the established synthetic routes for 3,3'-((2-Hydroxyethyl)azanediyl)dipropionic acid, and how can reaction efficiency be optimized?

Synthesis typically involves nucleophilic substitution or condensation reactions between propionic acid derivatives and 2-hydroxyethylamine. For example, a two-step process may include:

Amination : Reacting 3-chloropropionic acid with 2-hydroxyethylamine under basic conditions (e.g., K₂CO₃) to form the azanediyl intermediate.

Ester hydrolysis : Converting the ester intermediate to the final carboxylic acid using acidic or alkaline hydrolysis.

Optimization strategies :

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.5–2.5 ppm (propionic acid CH₂ groups), δ 3.3–3.7 ppm (N-CH₂-ethanol), and δ 4.8–5.2 ppm (hydroxyethyl -OH).

- ¹³C NMR : Carboxylic acid carbons appear at δ 170–180 ppm.

- Infrared Spectroscopy (IR) : Stretching vibrations for -COOH (~2500–3500 cm⁻¹, broad) and C-N (~1250 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS in negative mode to confirm molecular ion [M-H]⁻ (calculated for C₈H₁₃NO₅: 217.08 g/mol).

- HPLC-PDA : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient for purity analysis .

Q. In which non-commercial research applications is this compound commonly utilized?

- Chelation studies : The tertiary amine and carboxylic acid groups enable metal ion binding (e.g., Cu²⁺, Fe³⁺) for catalytic or environmental remediation applications.

- Bioconjugation : The hydroxyethyl group facilitates covalent attachment to biomolecules (e.g., proteins, peptides) via carbodiimide crosslinkers (e.g., EDC/NHS).

- Polymer chemistry : As a monomer for pH-responsive hydrogels due to its ionizable groups .

Advanced Research Questions

Q. How can this compound be integrated into drug delivery systems, and what experimental challenges arise?

- Design approach : Incorporate into polymeric micelles or liposomes to enhance solubility of hydrophobic drugs. For example:

- Formulate pH-sensitive micelles by copolymerizing with methacrylic acid.

- Characterize drug release kinetics using dialysis membranes under simulated physiological conditions (pH 5.5 and 7.4).

- Challenges :

Q. What strategies resolve contradictions in data on its enzyme inhibition mechanisms?

Discrepancies in IC₅₀ values or binding modes may arise from:

- Experimental variability : Standardize assay conditions (e.g., buffer ionic strength, temperature) to minimize artifacts.

- Theoretical modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across enzyme isoforms (e.g., carbonic anhydrase II vs. IX).

- Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- QSAR (Quantitative Structure-Activity Relationship) : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.

- Molecular Dynamics (MD) Simulations : Simulate interactions with target proteins (e.g., 100 ns trajectories in GROMACS) to predict stability of ligand-receptor complexes.

- Synthetic feasibility : Prioritize derivatives with synthetic accessibility scores (SAscore < 4) using tools like RDKit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.